![molecular formula C15H17N3O3S B5796831 N-(2,5-dimethoxyphenyl)-2-[(4-methyl-2-pyrimidinyl)thio]acetamide](/img/structure/B5796831.png)

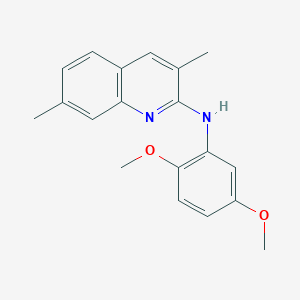

N-(2,5-dimethoxyphenyl)-2-[(4-methyl-2-pyrimidinyl)thio]acetamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

N-(2,5-dimethoxyphenyl)-2-[(4-methyl-2-pyrimidinyl)thio]acetamide, commonly known as DMPT, is a chemical compound that has gained significant attention in recent years due to its potential applications in scientific research. DMPT is a thioacetamide derivative that has been synthesized through various methods and has been studied for its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments. In

Mechanism of Action

The mechanism of action of DMPT is not fully understood, but it is believed to involve the modulation of the hypothalamic-pituitary-gonadal axis and the stimulation of the appetite center in the brain. DMPT has been shown to increase the secretion of growth hormone and luteinizing hormone, which are important hormones for growth and reproduction. DMPT has also been reported to increase the expression of neuropeptide Y, a neurotransmitter that regulates appetite and energy balance.

Biochemical and Physiological Effects:

DMPT has been shown to have various biochemical and physiological effects, including the stimulation of growth hormone and luteinizing hormone secretion, the increase in neuropeptide Y expression, and the enhancement of feed intake and growth performance. DMPT has also been reported to improve the digestibility of nutrients, reduce the production of ammonia and other harmful metabolites, and enhance the immune function of animals.

Advantages and Limitations for Lab Experiments

DMPT has several advantages for lab experiments, including its ease of synthesis, high purity, and low toxicity. DMPT can be easily incorporated into animal feed or water, and its effects can be easily measured through growth performance, feed intake, and hormone levels. However, DMPT has some limitations for lab experiments, including its instability in acidic conditions and its potential interactions with other compounds in the feed or water.

Future Directions

There are several future directions for the research on DMPT, including the investigation of its mechanism of action, the exploration of its potential applications in other fields, such as human nutrition and medicine, and the development of new synthesis methods and formulations. DMPT has shown promising results in animal nutrition and aquaculture, and further research is needed to fully understand its potential and limitations.

Synthesis Methods

DMPT can be synthesized through various methods, including the reaction of 2,5-dimethoxybenzaldehyde with 4-methyl-2-thio-uracil in the presence of acetic anhydride and a catalytic amount of p-toluenesulfonic acid. Another method involves the reaction of 2,5-dimethoxybenzaldehyde with 4-methyl-2-thio-uracil in the presence of a base, such as sodium hydride or potassium carbonate, and a catalytic amount of iodine. Both methods have been reported to yield DMPT in good to excellent yields.

Scientific Research Applications

DMPT has been studied for its potential applications in scientific research, particularly in the field of animal nutrition and aquaculture. DMPT has been shown to enhance the growth performance of various animal species, including pigs, chickens, and fish. DMPT has also been reported to improve feed efficiency, increase the digestibility of nutrients, and reduce the environmental impact of animal production. In aquaculture, DMPT has been used as a feeding attractant for various fish species, including salmon, tilapia, and carp. DMPT has been shown to increase the feed intake and growth rate of fish, as well as improve the quality of fish products.

properties

IUPAC Name |

N-(2,5-dimethoxyphenyl)-2-(4-methylpyrimidin-2-yl)sulfanylacetamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H17N3O3S/c1-10-6-7-16-15(17-10)22-9-14(19)18-12-8-11(20-2)4-5-13(12)21-3/h4-8H,9H2,1-3H3,(H,18,19) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NJASIENSUATFKY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=NC=C1)SCC(=O)NC2=C(C=CC(=C2)OC)OC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H17N3O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

319.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(2,5-dimethoxyphenyl)-2-(4-methylpyrimidin-2-yl)sulfanylacetamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![6-(2-furylmethylene)-5-imino-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B5796776.png)

![2-[(6-hydroxy-4-oxo-1,4-dihydro-2-pyrimidinyl)thio]-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B5796786.png)

![2-bromo-N-[(2-pyrimidinylamino)carbonothioyl]benzamide](/img/structure/B5796787.png)

![5-[(2-hydroxyethyl)sulfonyl]-1,3-benzoxazol-2(3H)-one](/img/structure/B5796791.png)

![N-[2-(1,3-benzothiazol-2-yl)-4-chlorophenyl]butanamide](/img/structure/B5796795.png)

![3-chloro-4-methoxy-N-[(1,3-thiazol-2-ylamino)carbonothioyl]benzamide](/img/structure/B5796821.png)

![4-{[2-(benzyloxy)benzylidene]amino}-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5-dione](/img/structure/B5796852.png)

![1-(4-fluorophenyl)-4-[3-(2-furyl)-2-propen-1-ylidene]-3,5-pyrazolidinedione](/img/structure/B5796865.png)

![5-[(5-chloro-2-methoxybenzoyl)amino]isophthalic acid](/img/structure/B5796872.png)